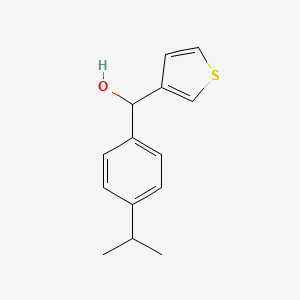

4-iso-Propylphenyl-(3-thienyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-10(2)11-3-5-12(6-4-11)14(15)13-7-8-16-9-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFGYEALSVCENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iso Propylphenyl 3 Thienyl Methanol

Regioselective and Stereoselective Synthetic Pathways

The synthesis of a specific enantiomer of 4-iso-propylphenyl-(3-thienyl)methanol relies on highly controlled regioselective and stereoselective reactions. These pathways are designed to precisely control the three-dimensional arrangement of atoms, leading to the desired chiral alcohol.

Enantioselective Reductions of Precursor Ketones

A primary route to chiral this compound is the enantioselective reduction of its prochiral precursor, 4-iso-propylphenyl-(3-thienyl)ketone. This transformation is one of the most efficient methods for producing optically active secondary alcohols. jddhs.com Various catalytic systems have been developed for this purpose, each with distinct advantages.

One prominent method is catalytic asymmetric hydrogenation, which is valued for its high atom efficiency. jddhs.com Ruthenium-based catalysts, such as those developed by Noyori and colleagues, featuring a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral diamine, are highly effective for the hydrogenation of aromatic ketones. researchgate.net These catalysts operate through a metal-ligand cooperative mechanism, where both the metal center and the ligand participate in the activation of hydrogen and the ketone, leading to high turnover numbers and excellent enantioselectivity. jddhs.com

Alternatively, asymmetric transfer hydrogenation (ATH) offers a practical option that avoids the use of high-pressure hydrogen gas. ijpsjournal.com These reactions typically use a hydrogen donor like isopropanol (B130326) or formic acid and are often catalyzed by ruthenium or rhodium complexes with chiral amino alcohol ligands. ijpsjournal.com

For ketones containing sulfur, such as the thienyl moiety in the precursor, there is a risk of catalyst poisoning with certain transition metal catalysts. researchgate.net In such cases, borane-based reductions mediated by chiral organocatalysts, like the Corey-Bakshi-Shibata (CBS) reduction, present a valuable alternative. researchgate.netacs.org The CBS reduction uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane (B79455) source (e.g., borane-THF complex) to the ketone. acs.org This method is known for its high enantioselectivity, mild reaction conditions, and tolerance of various functional groups. researchgate.net

Asymmetric Addition Reactions to Carbonyl Intermediates

An alternative stereoselective strategy involves the asymmetric addition of an organometallic reagent to a carbonyl intermediate. This approach builds the chiral center by forming a new carbon-carbon bond. The synthesis of this compound can be envisioned through two primary disconnections:

Addition of a 4-iso-propylphenyl organometallic reagent (e.g., Grignard reagent) to thiophene-3-carbaldehyde.

Addition of a 3-thienyl organometallic reagent to 4-iso-propylphenyl aldehyde.

The key to achieving enantioselectivity is the use of a chiral ligand or promoter that coordinates to the metal center of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack on the aldehyde from a specific face. Chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been developed to mediate the asymmetric addition of both alkyl and aryl Grignard reagents to ketones and aldehydes, providing access to highly enantioenriched alcohols. wikipedia.orgwikipedia.org The development of new biaryl chiral ligands has expanded the scope to include aromatic Grignard reagents, which would be essential for this synthesis. wikipedia.org Copper catalysts paired with chiral diphosphine ligands have also shown success in the asymmetric addition of Grignard reagents to certain unsaturated systems. nih.gov

Catalytic Approaches to Chiral this compound Synthesis

Catalytic methods are central to the efficient and enantioselective synthesis of chiral alcohols. These approaches are superior to stoichiometric methods as a small amount of a chiral catalyst can generate a large quantity of the chiral product. acs.org For this compound, several catalytic systems are applicable, drawing from the strategies of asymmetric reduction and addition.

Table 1: Comparison of Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst System | Synthetic Approach | Typical Reagents | Advantages | Potential Challenges |

| Noyori-type Ru-Diamine/Phosphine | Asymmetric Hydrogenation | H₂ gas, base (e.g., t-BuOK) | High atom economy, high turnover numbers, excellent enantioselectivity (ee). jddhs.comresearchgate.net | Requires high-pressure H₂, potential for catalyst poisoning by sulfur. researchgate.net |

| Ru/Rh-Amino Alcohol | Asymmetric Transfer Hydrogenation | Isopropanol, Formic acid | Operationally simple, avoids high-pressure H₂, good to excellent ee. ijpsjournal.com | Generates a stoichiometric byproduct (e.g., acetone), may have lower activity than hydrogenation. |

| Corey-Bakshi-Shibata (CBS) | Asymmetric Borane Reduction | Borane (e.g., BH₃·THF), chiral oxazaborolidine catalyst | High ee, mild conditions, tolerates sulfur functional groups well. researchgate.netacs.org | Uses a stoichiometric hydride reagent, leading to lower atom economy. |

| Chiral Ligand/Metal Complex | Asymmetric Organometallic Addition | Grignard or organozinc reagents, chiral ligand (e.g., DACH-derived) | Forms C-C bond directly, modular approach. wikipedia.org | Requires stoichiometric organometallic reagent, generation of salt waste. |

| Enzyme (e.g., ADH) | Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), cofactor (NADPH), sacrificial alcohol | Exceptional stereoselectivity, environmentally benign (often in water), mild conditions. mdpi.com | Enzyme cost and stability can be limitations, requires cofactor recycling system. mdpi.com |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and the rapid generation of molecular complexity. frontiersin.orgrsc.org

For the synthesis of diarylmethanol scaffolds, direct MCR pathways are not well-established. The most prominent MCRs that utilize an aldehyde or ketone component, such as the Ugi and Passerini reactions, lead to different structural motifs. wikipedia.orgwikipedia.org

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgambeed.comorganic-chemistry.org

Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide (α-acylamino amide). wikipedia.orgnih.gov

While one could use thiophene-3-carbaldehyde as the aldehyde component in these reactions, the resulting products would not be the target this compound. The Ugi and Passerini products would require significant post-MCR chemical transformations to be converted into the desired diaryl carbinol, likely involving cleavage and reduction steps. Therefore, while MCRs are powerful for creating diverse chemical libraries, their application for the direct synthesis of this specific target molecule is limited and would represent a non-trivial, multi-step sequence after the initial MCR. frontiersin.org

Principles of Green Chemistry in the Design of this compound Synthesis

Green chemistry provides a framework for designing chemical processes that minimize environmental impact and improve safety. jddhs.comijpsjournal.com The application of these principles is crucial in modern pharmaceutical and fine chemical synthesis. researchgate.netmdpi.com

Prevention of Waste: The most effective green strategy is to prevent waste generation rather than treating it afterward. jddhs.com Catalytic pathways, particularly asymmetric hydrogenation, are exemplary as they can achieve high yields and selectivity, minimizing byproducts. ijpsjournal.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. researchgate.net Catalytic asymmetric hydrogenation, with a theoretical atom economy of 100%, is superior to stoichiometric reductions (e.g., CBS reduction) or Grignard additions, which generate salt byproducts and have lower atom economies. ijpsjournal.com

Less Hazardous Chemical Syntheses: Processes should use and generate substances with minimal toxicity. jddhs.com This involves choosing safer solvents (e.g., water, ethanol) over hazardous ones (e.g., benzene, dichloromethane) and replacing toxic reagents with benign alternatives. ijpsjournal.com

Designing Safer Chemicals: The final chemical product should be designed to have the desired function while minimizing its toxicity. jddhs.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. researchgate.net Aqueous or solvent-free reaction conditions are ideal. jddhs.com Asymmetric transfer hydrogenation has been successfully performed in water, representing a green alternative. ijpsjournal.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. jddhs.com Biocatalytic and some ATH processes that run under mild conditions are preferable to reactions requiring high temperatures or pressures. mdpi.com

Use of Renewable Feedstocks: Raw materials should be derived from renewable sources. researchgate.net While the precursors for this specific synthesis are typically petrochemical-based, the use of bio-derived solvents or reagents aligns with this principle. jddhs.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. mdpi.com The high selectivity of enzymatic and some chemocatalytic methods can often obviate the need for protecting groups. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. ijpsjournal.com As detailed in section 2.1.3, catalytic approaches (chemocatalysis and biocatalysis) are the cornerstone of modern, efficient synthesis for chiral alcohols.

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

The optimization of reaction conditions is a critical step to maximize the yield and enantioselectivity of a synthetic transformation while ensuring its scalability and economic viability. researchgate.net This involves a systematic evaluation of various reaction parameters. acs.org

For a catalytic enantioselective reaction, such as the synthesis of this compound, key parameters for optimization include:

Catalyst Structure and Loading: Fine-tuning the chiral ligand and the metal precursor can have a profound impact on both reactivity and selectivity. youtube.com The catalyst loading is typically minimized to reduce costs without compromising reaction time or conversion.

Solvent: The choice of solvent can influence catalyst solubility, stability, and activity, as well as the stereochemical outcome of the reaction. researchgate.net

Temperature: Temperature affects the reaction rate and can also influence enantioselectivity. Lower temperatures often lead to higher enantiomeric excess, though at the cost of a slower reaction.

Concentration: The concentration of reactants can affect the reaction kinetics and, in some cases, the catalyst's stability and selectivity. researchgate.net

Pressure: For reactions involving gases, such as asymmetric hydrogenation, pressure is a key variable that influences the reaction rate.

Additives: In some systems, the addition of bases, acids, or other co-catalysts is necessary to activate the catalyst or substrate and achieve optimal performance. researchgate.net

A systematic approach, often employing Design of Experiments (DoE), allows for the efficient screening of these parameters to identify the optimal conditions for producing this compound with high yield and enantiopurity.

Table 2: Parameters for Optimization in Catalytic Asymmetric Synthesis

| Parameter | Objective | Typical Range/Variables | Potential Impact |

| Catalyst Loading | Minimize cost, maximize Turnover Number (TON) | 0.01 - 5 mol% | Affects reaction rate and overall process cost. |

| Ligand Structure | Maximize enantioselectivity (ee) | Screening a library of chiral ligands | Can dramatically change ee and even invert the product's stereochemistry. |

| Solvent | Improve yield, ee, and solubility | Alcohols, ethers (THF), aromatic (toluene), polar aprotic (DMF) | Influences reaction rate and stereochemical outcome. researchgate.net |

| Temperature | Balance rate and selectivity | -78 °C to 100 °C | Lower temperatures often increase ee but decrease the reaction rate. |

| Reactant Ratio | Maximize conversion of limiting reagent | 1:1 to 1:1.5 (e.g., Nucleophile:Electrophile) | Can influence selectivity and prevent side reactions. |

Challenges and Emerging Paradigms in the Synthesis of Complex Aryl-Heteroaryl Methanol (B129727) Systems

The synthesis of structurally complex molecules such as this compound, which features both an aryl and a heteroaryl moiety attached to a stereogenic carbinol center, presents a unique set of challenges to synthetic chemists. These challenges have spurred the development of innovative solutions and the emergence of new synthetic paradigms aimed at improving efficiency, selectivity, and sustainability.

A primary difficulty lies in achieving high levels of enantioselectivity in the creation of the chiral carbinol center. Traditional methods may result in racemic mixtures, necessitating further resolution steps that can be both costly and time-consuming. The development of catalytic asymmetric synthesis has been a significant step forward in addressing this issue. rsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading directly to the desired enantiomerically enriched product.

Furthermore, the synthesis of complex aryl-heteroaryl methanols often involves multi-step sequences, which can be inefficient and generate significant amounts of waste. There is a growing emphasis on the development of more sustainable and "green" synthetic routes. This includes the use of less hazardous solvents, the development of catalytic processes that minimize waste, and the design of one-pot procedures that combine multiple transformations into a single operation. acs.orgtudelft.nl

Emerging paradigms in the field are focused on addressing these challenges through a variety of approaches. The use of novel catalyst systems, including those based on earth-abundant metals, is an active area of research. acsgcipr.org Additionally, the application of flow chemistry and other advanced reactor technologies holds promise for improving reaction control, safety, and scalability. The overarching goal is to develop synthetic methodologies that are not only effective in producing complex molecules like this compound but are also economically viable and environmentally responsible.

A comparative overview of different catalytic systems for the synthesis of related aryl-heteroaryl methanols is presented below, highlighting the catalyst, reaction conditions, and reported yields and enantiomeric excesses.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Azaferrocene/Diphenylzinc | p-Chlorobenzaldehyde | Not Specified | Not Specified | ~100 | Not Specified | rsc.org |

| Amino alcohol/Arylzinc | Aromatic aldehydes | Toluene | Room Temp | 86-93 | 81-88 | rsc.org |

| Ferrocene/Arylboronic acid/Diethylzinc | Aromatic aldehydes | Not Specified | 60 | High | 85-98 | rsc.org |

| TEEDA/ArZnBu | Aldehydes | Not Specified | Not Specified | High | >90 | nih.govnih.govscispace.com |

| Phosphoramide/Arylalkylzinc | Aromatic aldehyde | Not Specified | Not Specified | >90 | up to 94 | sioc-journal.cn |

Table 1: Comparison of Catalytic Systems for Aryl-Heteroaryl Methanol Synthesis

Elucidation of Reaction Mechanisms and Transformations of 4 Iso Propylphenyl 3 Thienyl Methanol

Oxidative Transformations and Mechanistic Investigations of the Hydroxyl Functionality

The secondary alcohol functionality in 4-iso-propylphenyl-(3-thienyl)methanol is susceptible to oxidation to the corresponding ketone, 4-iso-propylphenyl-(3-thienyl)methanone. The specific mechanism of this transformation is contingent on the oxidizing agent employed.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, would likely proceed through a chromate ester or manganate ester intermediate. The reaction is initiated by the formation of this ester, followed by the rate-determining elimination of a proton from the benzylic carbon, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com It is important to note that under harsh oxidative conditions, cleavage of the alkyl side chain on the phenyl ring can occur. chemistrysteps.com

Milder and more selective oxidizing agents, such as pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), are also effective for this transformation. The Swern oxidation proceeds via an alkoxysulfonium salt intermediate, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.

Table 1: Plausible Oxidizing Agents for this compound and Their Mechanistic Features

| Oxidizing Agent | Proposed Intermediate | Key Mechanistic Step |

| KMnO₄ / H⁺ | Manganate ester | C-H bond cleavage at the benzylic carbon |

| Na₂Cr₂O₇ / H⁺ | Chromate ester | E2-like elimination from the ester |

| PCC | Chromate ester | Intramolecular proton transfer |

| Swern Oxidation | Alkoxysulfonium ylide | Intramolecular E2 elimination |

Reductive Transformations and Mechanistic Investigations

The hydroxyl group of this compound can be removed through reductive transformations. One common method involves the conversion of the alcohol into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). The mechanism for this reduction is a nucleophilic substitution (Sₙ2) reaction, where the hydride ion attacks the benzylic carbon, displacing the tosylate or mesylate group to yield 4-iso-propylphenyl-(3-thienyl)methane.

Alternatively, the ketone product from oxidation can be reduced back to the alcohol or further to the methylene group. Reduction of the ketone with sodium borohydride (NaBH₄) or lithium aluminum hydride would regenerate the starting alcohol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Complete reduction of the benzylic carbon can be achieved via methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). chemistrysteps.com The Clemmensen reduction is thought to proceed through a series of single-electron transfers from the zinc surface, leading to the formation of zinc-carbene intermediates. The Wolff-Kishner reduction involves the formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the corresponding alkane. chemistrysteps.com

Derivatization Reactions of the Hydroxyl Functionality for Chemical Probe Development

The hydroxyl group serves as a convenient handle for the synthesis of various derivatives, which can be valuable as chemical probes to study biological systems.

Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides). The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, proceeds through protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen. Subsequent proton transfers and elimination of water yield the ester. When using more reactive acyl chlorides or anhydrides, the reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. The benzylic nature of the alcohol makes it a good candidate for this reaction.

The hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid or by conversion to a tosylate) to facilitate nucleophilic substitution at the benzylic carbon. The benzylic position is particularly reactive towards nucleophilic substitution due to the ability of the adjacent phenyl and thienyl rings to stabilize the resulting carbocation intermediate in an Sₙ1-type mechanism. chemistrysteps.comstackexchange.com The reaction can also proceed via an Sₙ2 mechanism, although this is generally slower for secondary benzylic systems due to steric hindrance. youtube.com A wide range of nucleophiles, such as halides, cyanide, and azide, can be introduced at this position.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Phenyl and Thienyl Rings

Both the phenyl and thienyl rings can undergo aromatic substitution reactions, although their reactivity and regioselectivity differ.

Electrophilic Aromatic Substitution (EAS): The isopropyl group on the phenyl ring is an ortho-, para-directing and activating group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will preferentially occur at the positions ortho and para to the isopropyl group. The thienyl ring is generally more reactive towards electrophilic substitution than the benzene ring. The sulfur atom can stabilize the intermediate arenium ion through resonance. Substitution on the 3-substituted thienyl ring is expected to occur primarily at the 2- and 5-positions. The directing effects of the large 4-iso-propylphenyl-methanol substituent would need to be considered.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for these electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, NAS reactions are not expected to be a major reaction pathway under standard conditions.

Rearrangement Reactions and Associated Mechanistic Pathways of this compound

While specific rearrangement reactions for this compound are not extensively documented in readily available literature, the structure suggests potential for certain types of rearrangements under specific conditions. For instance, treatment with a strong acid could lead to the formation of a benzylic carbocation. This carbocation could potentially undergo a chemistrysteps.comnih.gov-hydride or chemistrysteps.comnih.gov-alkyl shift if a more stable carbocation can be formed, although in this specific structure, the benzylic cation is already relatively stable.

Another possibility involves the Mislow–Braverman–Evans rearrangement if the alcohol is first converted to a sulfoxide. This chemistrysteps.comchemicalbook.com-sigmatropic rearrangement would lead to the formation of a sulfenate ester, which upon treatment with a thiophile, would yield an allylic alcohol. nih.gov However, this would require significant synthetic modification of the initial molecule. Rearrangements involving the aryl groups themselves, such as the Truce-Smiles rearrangement, are also conceivable under specific basic conditions, leading to the migration of an aryl group. bris.ac.uk

Table 2: Summary of Potential Reaction Pathways for this compound

| Reaction Type | Functional Group Involved | Key Reagents/Conditions | Expected Product(s) |

| Oxidation | Hydroxyl | KMnO₄, PCC, Swern | 4-iso-Propylphenyl-(3-thienyl)methanone |

| Reduction | Hydroxyl | 1. TsCl, py 2. LiAlH₄ | 4-iso-Propylphenyl-(3-thienyl)methane |

| Esterification | Hydroxyl | RCOOH/H⁺ or RCOCl/py | Ester derivative |

| Etherification | Hydroxyl | 1. NaH 2. R-X | Ether derivative |

| Nucleophilic Substitution | Benzylic Carbon | H-X or 1. TsCl 2. Nu⁻ | Substituted product at benzylic position |

| Electrophilic Aromatic Substitution | Phenyl and Thienyl Rings | Electrophile (e.g., HNO₃, Br₂) | Substituted aromatic rings |

| Rearrangement | Carbon Skeleton | Strong Acid (potential) | Rearranged carbocation products (hypothetical) |

Despite a comprehensive search for scholarly articles and research data, specific information regarding the stereochemical aspects of chemical transformations involving this compound is not available in the public domain. Consequently, it is not possible to provide a detailed and scientifically accurate article on this specific topic as requested.

The elucidation of reaction mechanisms and stereochemical pathways requires dedicated experimental studies, such as enantioselective synthesis, chiral chromatography, and spectroscopic analysis. Without published research focusing on this compound, any discussion on its stereochemistry would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article, with its specific focus on the stereochemical transformations of this compound and the inclusion of detailed research findings and data tables, cannot be generated at this time due to the absence of relevant scientific literature.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 4 Iso Propylphenyl 3 Thienyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a definitive structural assignment of 4-iso-propylphenyl-(3-thienyl)methanol, a suite of 1D (¹H, ¹³C) and 2D NMR experiments would be utilized.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), revealing neighboring protons.

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule, including quaternary carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds. nist.gov It would be crucial for identifying adjacent protons, for instance, linking the methine proton of the isopropyl group to its methyl protons and tracing the connectivity of protons on both the phenyl and thienyl rings. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nist.gov It allows for the unambiguous assignment of protonated carbons by linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. nist.gov This is vital for connecting the different fragments of the molecule. For example, it would show correlations from the benzylic proton to carbons in both the phenyl and thienyl rings, confirming their connectivity to the methanol (B129727) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nist.gov It can help confirm the relative orientation of the different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are estimated values in ppm relative to TMS. Actual experimental values may vary based on solvent and other conditions.)

| Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1' (Benzylic CH) | ~5.8 | ~72.0 | C2', C6', C2, C4 |

| 2', 6' (Phenyl CH) | ~7.3 | ~127.0 | C4', C1' |

| 3', 5' (Phenyl CH) | ~7.2 | ~126.5 | C1', C4' |

| 4' (Phenyl C-ipso) | - | ~142.0 | H2', H6', H7' |

| 7' (iso-Propyl CH) | ~2.9 | ~34.0 | C3', C5', C4', C8' |

| 8' (iso-Propyl CH₃) | ~1.2 | ~24.0 | C7', C4' |

| 2 (Thienyl CH) | ~7.1 | ~126.0 | C4, C5, C1' |

| 3 (Thienyl C-ipso) | - | ~145.0 | H2, H4, H1' |

| 4 (Thienyl CH) | ~7.0 | ~122.0 | C2, C3, C5 |

| 5 (Thienyl CH) | ~7.3 | ~128.0 | C3, C4 |

| -OH | Variable | - | - |

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

The benzylic carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. To determine the enantiomeric excess (%ee) of a chiral sample, specialized NMR techniques are employed. This typically involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral Solvating Agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol): A CSA forms transient diastereomeric solvates with the enantiomers of the analyte. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of specific proton signals (e.g., the benzylic proton) in the ¹H NMR spectrum, allowing for integration and quantification of each enantiomer.

Chiral Derivatizing Agents (e.g., Mosher's acid chloride): A CDA reacts with the alcohol functional group of the analyte to form new, stable diastereomeric esters. These diastereomers have distinct NMR spectra, and the relative integration of signals corresponding to each diastereomer allows for the precise determination of the enantiomeric excess of the original alcohol.

Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition and unambiguous molecular formula of the compound. For this compound (C₁₄H₁₆OS), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This technique offers a high degree of confidence in the molecular identity of the substance. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. sigmaaldrich.com In an MS/MS experiment, the molecular ion ([M]+•) or a protonated molecule ([M+H]+) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the molecule.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (Based on typical fragmentation of benzylic alcohols and aromatic systems)

| m/z (Mass-to-Charge) | Predicted Fragment | Description |

| 232.1024 | [M]+• | Molecular Ion |

| 217.0792 | [M - CH₃]+ | Loss of a methyl group from the isopropyl moiety |

| 214.0973 | [M - H₂O]+• | Loss of water from the alcohol |

| 189.0683 | [M - C₃H₇]+ | Loss of the isopropyl group |

| 149.0632 | [C₁₀H₉S]+ | Thienyl-phenyl fragment after loss of CHOH |

| 135.0449 | [C₉H₁₁]+ | Isopropylbenzyl cation |

| 97.0084 | [C₅H₅S]+ | Thienylmethyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis Methodologies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). chemicalbook.com The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the hydroxyl (O-H) group, C-H bonds (both aromatic and aliphatic), and the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Raman is often particularly useful for identifying symmetric vibrations and C-S bonds, which can be weak in the IR spectrum. Resonance Raman spectroscopy, which uses an excitation wavelength close to an electronic transition, could potentially enhance signals from the aromatic or thienyl chromophores.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Values are in reciprocal centimeters, cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (alcohol) | 3600-3200 (broad) | Weak | Broadness in IR indicates hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 (medium) | Strong | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2960-2850 (strong) | Strong | From the isopropyl and methine groups. |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 (medium) | Strong | Multiple bands are expected for both rings. |

| C-O Stretch (alcohol) | ~1050 (strong) | Weak | Characteristic of a secondary alcohol. |

| C-S Stretch (thiophene) | ~750-650 (medium) | Strong | Often more prominent in the Raman spectrum. |

X-ray Crystallography Techniques for Solid-State Structural Determination and Absolute Configuration Assignment

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its solid-state conformation, bond lengths, bond angles, and, crucially for chiral molecules, its absolute configuration. nih.govantpedia.comnih.gov For this compound, obtaining a single crystal of sufficient quality is a prerequisite for analysis.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. researchgate.net

A key aspect of determining the absolute configuration of a chiral molecule like this compound, which is composed of light atoms (carbon, hydrogen, oxygen, and sulfur), is the phenomenon of anomalous dispersion. nih.gov When the wavelength of the X-rays is near the absorption edge of an atom in the crystal, a small phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The measurement of the differences in intensity between these Bijvoet pairs allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center. nih.gov The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiopure sample confirms the assignment. antpedia.com

While no specific crystal structure for this compound is publicly available, the expected crystallographic data can be inferred from similar small organic molecules.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Diarylmethanol

| Parameter | Representative Value |

|---|---|

| Chemical Formula | C₁₄H₁₆OS |

| Formula Weight | 232.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| β (°) | 105.2 |

| Volume (ų) | 725.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.062 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopic techniques are powerful non-destructive methods used to investigate the stereochemical features of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorbance of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. nih.gov An ECD spectrum exhibits positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule. For this compound, the aromatic phenyl and thienyl rings constitute the primary chromophores. The spatial arrangement of these chromophores around the stereogenic carbinol center dictates the sign and intensity of the Cotton effects. The ECD spectrum of one enantiomer will be a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration of the enantiomers can be confidently assigned. qmul.ac.uk

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mdpi.comnih.gov An ORD curve shows a plain curve far from an absorption band and exhibits a characteristic peak and trough, also known as a Cotton effect, in the region of absorption. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule. ORD and ECD are mathematically related through the Kronig-Kramers transforms and provide complementary information.

For this compound, the ECD and ORD spectra would be dominated by the π-π* transitions of the phenyl and thienyl chromophores. The specific substitution pattern and the relative orientation of these rings would determine the precise spectral features.

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Technique | Wavelength (nm) | (R)-Enantiomer Signal | (S)-Enantiomer Signal |

|---|---|---|---|

| ECD | ~220 | Negative Cotton Effect (Δε < 0) | Positive Cotton Effect (Δε > 0) |

| ECD | ~250 | Positive Cotton Effect (Δε > 0) | Negative Cotton Effect (Δε < 0) |

Chromatographic Techniques for Separation, Purification, and Analytical Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers from a racemic mixture, as well as for assessing the enantiomeric purity of a sample.

Chiral HPLC is the most widely used technique for the separation of enantiomers. libretexts.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For diarylmethanols like this compound, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition abilities.

The separation is achieved by exploiting a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π stacking (with the aromatic rings), and steric hindrance within the chiral grooves of the CSP. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. researchgate.net The nature and concentration of the alcohol modifier can significantly influence the retention times and the resolution factor (Rs).

Table 3: Representative Chiral HPLC Method Parameters for the Separation of Diarylmethanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Separation Factor (α) | 1.20 |

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, polar compounds like alcohols are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. For this compound, the hydroxyl group is typically converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether through a process called silylation. researchgate.netrsc.org This is commonly achieved by reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Once derivatized, the compound is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation.

For the TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of specific bonds. Common fragmentation pathways for such compounds include the loss of a methyl group from the TMS group, and cleavage at the benzylic position.

Table 4: Expected GC-MS Data for Silylated this compound

| Parameter | Description |

|---|---|

| Derivative | 4-iso-Propylphenyl-(3-thienyl)methoxy-trimethylsilane |

| Molecular Ion (M+) | Expected m/z value corresponding to the silylated molecule |

| Key Fragment 1 | [M-15]+, corresponding to the loss of a methyl radical (•CH₃) from the TMS group |

| Key Fragment 2 | Fragment corresponding to the cleavage at the benzylic C-O bond |

Computational and Theoretical Investigations of 4 Iso Propylphenyl 3 Thienyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic properties of molecules. For 4-iso-propylphenyl-(3-thienyl)methanol, calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such studies provide insights into the molecule's stability, reactivity, and electronic distribution.

The optimized molecular structure would reveal key bond lengths and angles. The electronic properties are further understood by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

The distribution of these orbitals is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich thienyl ring, while the LUMO would likely be distributed across the phenyl ring system. This distribution indicates that the thienyl moiety is the primary site for electrophilic attack, while the phenyl ring is more susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. The MEP would show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the sulfur atom of the thienyl ring, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl proton, making it a site for nucleophilic interaction.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability mdpi.com |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bonds connecting the central carbinol carbon to the phenyl and thienyl rings. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. drugdesign.org

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles associated with the phenyl-C(methanol) and thienyl-C(methanol) bonds. This process maps the energy of the molecule as a function of its geometry, revealing energy minima (stable conformers) and energy barriers (transition states between conformers). researchgate.net

The analysis would likely reveal several low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance between the bulky isopropyl group, the thienyl ring, and the hydroxyl group, as well as potential weak intramolecular interactions like hydrogen bonding between the hydroxyl proton and the sulfur atom of the thienyl ring. The global minimum energy conformer would represent the most populated structure at equilibrium. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and biological activities. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov Calculations would be performed on the Boltzmann-averaged geometries of the most stable conformers to provide results that are comparable to experimental spectra measured in solution. researchgate.net The predicted shifts help in the assignment of experimental signals, especially for complex molecules with overlapping peaks. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects, for which implicit solvent models like the Polarizable Continuum Model (PCM) are commonly used. liverpool.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbinol-H | 5.9 | - |

| Carbinol-C | 75.0 | - |

| Thienyl-H (adjacent to S) | 7.3 | - |

| Phenyl-H (ortho to carbinol) | 7.4 | - |

| Isopropyl-CH | 3.0 | 34.0 |

| Isopropyl-CH₃ | 1.2 | 24.0 |

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The predicted spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups. For instance, a characteristic O-H stretching frequency would be predicted around 3600 cm⁻¹, while C-H stretches for the aromatic rings would appear around 3100-3000 cm⁻¹. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method.

Reaction Mechanism Elucidation Through Transition State Calculations

Theoretical calculations are instrumental in mapping out the reaction pathways and identifying transition states (TS). For example, the synthesis of this compound likely involves the nucleophilic addition of a 4-iso-propylphenyl Grignard reagent to 3-thiophenecarboxaldehyde (B150965).

DFT calculations can model this reaction by locating the structure of the transition state connecting the reactants and products. youtube.com The energy of this TS determines the activation energy of the reaction, providing insight into the reaction kinetics. The geometry of the TS reveals the precise arrangement of atoms at the point of bond formation. bath.ac.uk Such calculations can help explain or predict the stereochemical outcome of reactions, especially if chiral centers are formed.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are powerful for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, particularly in a solvent environment. researchgate.net In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water or methanol), and the system's evolution is tracked by solving Newton's equations of motion. nih.govarxiv.org

MD simulations provide a detailed picture of how the solvent molecules arrange around the solute (solvation shell) and how these interactions influence the solute's conformation and dynamics. capes.gov.br For this compound, MD simulations could be used to:

Analyze the stability of different conformers in various solvents.

Study the dynamics of hydrogen bonding between the hydroxyl group and solvent molecules.

Calculate transport properties like the diffusion coefficient.

Observe conformational changes that might not be accessible through static calculations alone.

Theoretical Studies on Noncovalent Interactions in Relation to Stereocontrol

The stereochemical outcome of reactions leading to chiral molecules like this compound is often governed by subtle noncovalent interactions in the transition state. These interactions can include π-π stacking, C-H···π interactions, and steric repulsion.

Theoretical models like the Felkin-Anh model can be computationally investigated to predict the diastereoselectivity of nucleophilic additions to the carbonyl precursor. By calculating the energies of the different transition state conformers leading to different stereoisomers, one can predict the major product. For the synthesis of the target molecule, the approach of the 4-iso-propylphenyl nucleophile to the 3-thiophenecarboxaldehyde would be analyzed. The relative energies of the transition states leading to the (R) and (S) enantiomers would determine the enantiomeric excess, providing a theoretical basis for stereocontrol in the synthesis. diva-portal.org

Synthesis and Chemical Relevance of Derivatives and Analogs of 4 Iso Propylphenyl 3 Thienyl Methanol

Design and Synthesis of Structurally Modified Analogs for Probing Chemical Interactions

The strategic design and synthesis of analogs of 4-iso-propylphenyl-(3-thienyl)methanol allow for a systematic investigation of how molecular structure influences chemical and biological activity. By modifying the core scaffold, researchers can fine-tune electronic properties, steric hindrance, and conformational preferences, thereby probing specific interactions with other molecules or biological targets.

A notable analog is di(3-thienyl)methanol, which has been synthesized and evaluated for its biological properties. The synthesis of this compound involves the lithiation of 3-bromothiophene (B43185) with n-butyllithium at low temperatures, followed by a reaction with ethyl formate (B1220265) to yield the methanol (B129727) product. This synthetic route provides a basis for accessing a variety of diaryl methanols where the phenyl group is replaced by another thienyl moiety.

Another example of a structurally related compound found in chemical databases is 5-methyl-2-thienyl-(3-iso-propylphenyl)methanol. While detailed synthetic procedures for this specific analog are not extensively published in peer-reviewed literature, its structure suggests a synthetic strategy involving the coupling of a Grignard reagent derived from 3-bromo-isopropylbenzene with 5-methyl-2-thiophenecarboxaldehyde. The presence of the methyl group on the thiophene (B33073) ring introduces an additional point of modification, allowing for the exploration of electronic effects on the molecule's reactivity and interaction potential.

The table below summarizes key structural analogs and the implied synthetic strategies.

| Analog Name | Structural Modification | Implied Synthetic Precursors |

| Di(3-thienyl)methanol | Replacement of the 4-iso-propylphenyl group with a 3-thienyl group. | 3-Bromothiophene, Ethyl formate |

| 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol | Addition of a methyl group to the thiophene ring and change of thiophene substitution pattern. | 3-Bromo-isopropylbenzene, 5-Methyl-2-thiophenecarboxaldehyde |

These examples underscore the versatility of the core structure in accommodating modifications that are crucial for developing a deeper understanding of structure-activity relationships.

Systematic Substituent Effects on Reactivity and Stereoselectivity

The electronic nature of the substituents on both the phenyl and thienyl rings of this compound and its analogs can significantly influence the reactivity and stereoselectivity of reactions involving the carbinol center. Theoretical studies on related thiophene derivatives have provided insights into these effects. For instance, computational investigations into the aromatic nucleophilic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes have demonstrated a correlation between the electrophilicity of the thiophene ring and the Gibbs free energy barrier of the reaction. nih.gov This suggests that the introduction of electron-withdrawing or electron-donating groups on the thienyl or phenyl rings of this compound would similarly modulate the reactivity of the molecule.

In a practical demonstration of substituent effects on a related scaffold, the functionalization of the phenyl ring in MPEP analogs, which share a phenyl-alkynyl-pyridine structure, revealed that only specific substituents retain high activity. The introduction of a nitro (NO₂) or cyano (CN) group at the meta-position of the phenyl ring resulted in compounds with high inhibitory potency, with IC₅₀ values of 13 nM and 8 nM, respectively. nih.gov This highlights the sensitivity of molecular interactions to the electronic properties of the substituents.

While systematic studies on the stereoselectivity of reactions involving this compound are not extensively documented, the principles of asymmetric synthesis suggest that the chiral nature of the carbinol center can direct the stereochemical outcome of subsequent transformations. The steric bulk of the isopropyl group and the electronic character of the thienyl ring are expected to play crucial roles in facial selectivity during reactions at or near the stereocenter.

Development of Chiral Scaffolds Based on the this compound Framework

The inherent chirality of this compound makes it an attractive candidate for development as a chiral scaffold or ligand in asymmetric catalysis. While direct applications of this specific compound as a primary chiral scaffold are not widely reported, the broader class of chiral biaryl and heteroaryl methanols has been successfully employed in the development of chiral catalysts and auxiliaries.

The synthesis of enantiomerically pure S-4-(3-thienyl)phenyl-alpha-methylacetic acid, an intermediate for the nonsteroidal anti-inflammatory drug atliprofen, showcases the utility of the thienyl-phenyl moiety in constructing chiral molecules. mdpi.com This synthesis underscores the potential of derivatives of this compound to serve as precursors to valuable chiral compounds.

Furthermore, the principles of chiral metal-organic framework (MOF) design can be conceptually extended to the this compound framework. Although existing studies on chiral MOFs for enantioseparation have utilized other chiral ligands like amino acids, the rigid and well-defined three-dimensional structure of a resolved enantiomer of this compound could, in principle, be incorporated into a metal-organic framework to create a chiral environment for enantioselective separations or catalysis. mdpi.com The development of such applications would hinge on the successful resolution of the racemic methanol and its subsequent functionalization to enable coordination with metal centers.

Exploration of Stereoisomeric Forms and Their Distinct Chemical Roles in Research

The existence of two enantiomers, (R)- and (S)-4-iso-propylphenyl-(3-thienyl)methanol, opens avenues for exploring stereospecific chemical interactions. The spatial arrangement of the aryl and thienyl groups around the chiral carbon center is critical in determining how these molecules interact with other chiral entities.

The resolution of racemic mixtures into their constituent enantiomers is a key step in exploring their distinct chemical roles. Techniques such as chiral high-performance liquid chromatography (HPLC) have been effectively used for the separation of enantiomers of related compounds like nitropropranolol derivatives. mdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase, allowing for their isolation with high enantiomeric excess.

Once separated, the individual stereoisomers can be studied for their unique reactivity and utility in asymmetric synthesis. For example, in the realm of N-C axially chiral compounds, which are of interest in drug design, enantioselective synthesis has been achieved with high enantiomeric excess (up to >99% ee) using copper-catalyzed atroposelective N-arylation. nih.gov This demonstrates the importance of accessing single enantiomers for creating stereochemically defined complex molecules. While specific studies on the distinct roles of the enantiomers of this compound are limited, it is a well-established principle in medicinal chemistry and materials science that different stereoisomers can exhibit vastly different biological activities and physical properties.

Functionalization Strategies for Diverse Academic Applications in Organic Chemistry

The this compound scaffold offers multiple sites for functionalization, including the hydroxyl group, the phenyl ring, and the thiophene ring. These modifications can lead to a wide array of derivatives with tailored properties for various applications in organic chemistry.

Functionalization of the Hydroxyl Group: The methanol hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to the corresponding ketone, 4-iso-propylphenyl-(3-thienyl)methanone, which can then serve as a precursor for further reactions. Reduction of the hydroxyl group, as demonstrated in the synthesis of di(3-thienyl)methane from di(3-thienyl)methanol using chlorotrimethylsilane (B32843) and sodium iodide, provides a pathway to diarylmethane structures. mdpi.com

Functionalization of the Aromatic Rings: Both the phenyl and thienyl rings are amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents. The positions of substitution will be directed by the existing groups on the rings. The thiophene ring, in particular, is a versatile component of functional materials. Thienyl-substituted methanofullerenes have been synthesized for use in organic photovoltaic cells, showcasing the utility of thienyl moieties in materials science. rsc.org

The synthesis of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives further illustrates the rich chemistry of functionalized thiophenes, which can serve as building blocks for complex heteroacenes with applications in organic semiconductors. nih.gov These strategies could be applied to the thienyl ring of this compound to create novel materials.

The table below outlines potential functionalization strategies and their applications.

| Site of Functionalization | Reaction Type | Potential Products | Academic Application |

| Hydroxyl Group | Oxidation | 4-iso-Propylphenyl-(3-thienyl)methanone | Precursor for further synthesis |

| Hydroxyl Group | Reduction | 4-iso-Propylphenyl-(3-thienyl)methane | Core structure for other derivatives |

| Thiophene Ring | Electrophilic Substitution | Substituted thienyl derivatives | Development of organic semiconductors, materials science |

| Phenyl Ring | Electrophilic Substitution | Substituted phenyl derivatives | Tuning of electronic properties, structure-activity relationship studies |

These functionalization strategies highlight the potential of this compound as a versatile platform for the synthesis of a wide range of molecules with potential applications across organic chemistry.

Advanced Research Applications of 4 Iso Propylphenyl 3 Thienyl Methanol in Chemical Sciences

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of 4-iso-propylphenyl-(3-thienyl)methanol serve as valuable chiral building blocks in asymmetric synthesis. The term "chiral building block" or "chiral pool synthesis" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. This approach is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with defined stereochemistry.

The utility of chiral alcohols, such as this compound, in asymmetric synthesis is well-documented. mdpi.com These compounds can be transformed into a variety of other chiral molecules through stereospecific reactions. For instance, the hydroxyl group can be converted into other functional groups or used to direct the stereochemical outcome of reactions at other positions in the molecule. The presence of both an aromatic phenyl ring and a heteroaromatic thienyl ring offers multiple sites for functionalization, further expanding its potential as a versatile building block.

Application in Catalyst Design and Development for Organic Reactions

The structural features of this compound make it an attractive scaffold for the design of novel catalysts for a variety of organic reactions.

Ligand Design for Transition Metal Catalysis

Transition metal catalysis is a powerful tool in organic synthesis, and the properties of the ligands coordinated to the metal center are crucial for the catalyst's activity and selectivity. rsc.orgnih.govemory.edu The hydroxyl group and the aromatic rings of this compound can be modified to create multidentate ligands. These ligands can then be used to form stable complexes with various transition metals.

The chirality of the ligand, derived from the enantiomerically pure alcohol, can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in catalytic reactions. chiba-u.jp The electronic properties of the ligand, influenced by the isopropyl and thienyl groups, can also be fine-tuned to optimize the catalytic performance for specific transformations, such as hydrogenations, cross-coupling reactions, or oxidations. aensiweb.com

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. Chiral alcohols and their derivatives can function as effective organocatalysts. For example, the hydroxyl group of this compound can act as a hydrogen bond donor, activating substrates and controlling the stereochemical outcome of reactions.

Furthermore, this chiral alcohol can be a precursor for the synthesis of more complex organocatalysts. By incorporating other functional groups, it is possible to design catalysts for a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Utilization in Advanced Materials Research as a Precursor or Scaffold for Specific Chemical Architectures

The development of new materials with tailored properties is a key driver of technological advancement. appleacademicpress.comjhu.edu The unique combination of a chiral center, an aromatic ring, and a thiophene (B33073) moiety makes this compound a promising precursor for advanced materials.

Thiophene-containing polymers are known for their interesting electronic and optical properties, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of a chiral unit, such as the one derived from this compound, into these polymers could lead to materials with chiroptical properties, which are of interest for applications in displays, sensors, and asymmetric catalysis. The functionalization of materials to enhance their properties is a common strategy in materials science. mdpi.commdpi.com

Development of Chemical Probes for Mechanistic Studies in Organic and Organometallic Chemistry

Understanding the detailed mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. Chemical probes are molecules designed to interrogate specific aspects of a reaction mechanism.

The well-defined structure of this compound, with its distinct phenyl and thienyl groups, allows for systematic modifications to study their electronic and steric effects on a reaction's outcome. By synthesizing a series of related compounds with different substituents on the aromatic rings, researchers can gain insights into the structure-activity and structure-selectivity relationships of a particular transformation. These studies are invaluable for optimizing reaction conditions and for the rational design of new catalysts and reagents.

Application as a Model Compound for Theoretical Studies on Stereoselectivity and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. Theoretical studies can provide detailed insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity.

This compound serves as an excellent model compound for theoretical investigations into stereoselectivity and reactivity. Its relatively rigid structure simplifies computational modeling, while the presence of different aromatic systems allows for the study of subtle electronic effects. For instance, theoretical calculations can be used to predict which enantiomer will be preferentially formed in a particular reaction or to understand how the catalyst and substrate interact at the molecular level. These theoretical insights, when combined with experimental results, can lead to a deeper understanding of the fundamental principles of asymmetric catalysis and reaction design. A study on the synthesis of S-4-(3-thienyl)phenyl-α-methylacetic acid, a related compound, utilized molecular docking studies to compare its interactions with those of S-ibuprofen. researchgate.netnih.gov

Conclusion and Future Perspectives in the Academic Research of 4 Iso Propylphenyl 3 Thienyl Methanol

Summary of Key Academic Contributions and Methodological Advancements

Currently, there are no specific, documented key academic contributions or methodological advancements directly attributed to 4-iso-propylphenyl-(3-thienyl)methanol in peer-reviewed literature. The academic discourse on this specific molecule is yet to be established. Research on analogous arylthienylmethanols generally focuses on their synthesis via Grignard reactions or reductions of corresponding ketones and their utility as intermediates in the synthesis of more complex molecules.

Identification of Unexplored Synthetic Avenues and Novel Reactivity Patterns

The synthesis of this compound likely proceeds through standard organometallic routes. A prospective synthesis could involve the Grignard reaction between 3-thienylmagnesium bromide and 4-isopropylbenzaldehyde, or alternatively, the reaction of 4-isopropylphenylmagnesium bromide with 3-thiophenecarboxaldehyde (B150965). Another plausible route is the reduction of the corresponding ketone, 4-iso-propylphenyl 3-thienyl ketone, using a reducing agent such as sodium borohydride.

Unexplored synthetic avenues could include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-4-iso-propylphenyl-(3-thienyl)methanol would be a significant advancement. This could involve chiral catalysts for the reduction of the precursor ketone or for the addition of the organometallic reagent to the aldehyde.

Flow Chemistry Synthesis: Continuous flow processes could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

Novel reactivity patterns to investigate would center on the secondary alcohol functionality and the two aromatic rings. Potential areas of study include:

Oxidation: Controlled oxidation to the corresponding ketone and further studies on the ketone's reactivity.

Substitution Reactions: Nucleophilic substitution at the carbinol carbon, likely proceeding through an SN1 mechanism due to the stabilization of the carbocation by both the phenyl and thienyl rings.

Electrophilic Aromatic Substitution: Investigating the directing effects of the methanol (B129727) and isopropyl groups on the phenyl ring and the directing effect of the methanol-substituted carbon on the thiophene (B33073) ring in electrophilic substitution reactions.

Potential for Integration into Complex Molecular Systems for Advanced Chemical Research

The structure of this compound makes it an attractive building block for the synthesis of more complex molecules.

| Potential Application Area | Rationale for Integration |

| Medicinal Chemistry | The diarylmethanol scaffold is present in many biologically active compounds. The thiophene ring is a common bioisostere for a phenyl ring, and the isopropyl group can modulate lipophilicity. This molecule could serve as a fragment for the development of novel therapeutic agents. |

| Materials Science | Thiophene-containing molecules are precursors to conducting polymers and organic semiconductors. The this compound moiety could be incorporated into larger conjugated systems to tune their electronic and physical properties. |

| Ligand Design | The alcohol group can be a coordination site for metal ions, and the aromatic rings can be functionalized to create novel ligands for catalysis or metal-organic frameworks (MOFs). |

Emerging Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences

The study of this compound could foster interdisciplinary research. In chemical biology , enantiomerically pure forms of the compound could be used as probes to study enzyme-substrate interactions. In supramolecular chemistry , its structure could be exploited for the design of host-guest systems or self-assembling materials. The interface with computational chemistry would be crucial for predicting its reactivity, conformational preferences, and electronic properties, thereby guiding experimental work.

Roadmap for Continued Scholarly Investigation of this compound

A structured approach to investigating this compound would involve the following stages:

Synthesis and Characterization:

Development and optimization of a reliable synthetic route.

Full spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallographic analysis if suitable crystals can be obtained.

Exploration of Fundamental Reactivity:

Systematic study of its oxidation, reduction, and substitution reactions.

Investigation of its behavior in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Enantioselective Synthesis and Analysis:

Development of methods for its asymmetric synthesis.

Separation of enantiomers and determination of their absolute configurations.

Incorporation into Functional Molecules:

Use as a key intermediate in the synthesis of target molecules with potential applications in medicinal chemistry or materials science.

Interdisciplinary Studies:

Collaboration with computational chemists to model its properties.

Biological evaluation of the compound and its derivatives.

This roadmap provides a comprehensive framework for establishing the academic footprint of this compound, a compound that, while currently under the radar of published academic research, holds potential for a variety of chemical investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iso-Propylphenyl-(3-thienyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example, coupling 3-thienylmagnesium bromide with 4-isopropylbenzaldehyde under anhydrous conditions (e.g., THF, 0°C to room temperature) followed by acid quenching yields the alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from byproducts like diarylmethanes. Reaction optimization (e.g., catalyst choice, solvent polarity) can improve yields from ~50% to >80% .

| Synthetic Route | Conditions | Yield |

|---|---|---|

| Grignard addition | THF, 0°C→RT, 12h | 65% |

| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, reflux, 6h | 48% |

| Catalytic asymmetric synthesis | Chiral ligand, -20°C | 72% (98% ee) |

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm for thienyl and phenyl groups), a benzylic -OH proton (δ 2.5–3.5 ppm, broad), and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet).

- ¹³C NMR : Distinct signals for the quaternary carbon bearing the hydroxyl group (~75 ppm) and thienyl carbons (125–140 ppm) .

- IR : O-H stretch (~3200–3500 cm⁻¹), C-O stretch (~1050–1250 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹).

- HRMS : Calculate exact mass (C₁₄H₁₆OS) to confirm molecular ion (e.g., [M+H]⁺ = 232.0923).

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers. In case of exposure, rinse skin with soap/water for 15 minutes; for eye contact, flush with water for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How does steric hindrance from the 4-iso-propyl group affect the compound’s reactivity in catalytic applications?

- Methodological Answer : The bulky iso-propyl group limits accessibility to the hydroxyl site, reducing nucleophilic substitution rates. Compare kinetics via time-resolved NMR or UV-Vis monitoring of reactions (e.g., esterification with acetic anhydride). Computational modeling (DFT) can quantify steric effects using buried volume (%Vbur) calculations .

Q. What contradictions exist in reported biological activity data for thienyl-containing alcohols, and how can they be resolved?